molecular formula C11H17N B2469338 2-(3-Methylbutyl)aniline CAS No. 104177-71-1

2-(3-Methylbutyl)aniline

Cat. No.: B2469338
CAS No.: 104177-71-1
M. Wt: 163.264
InChI Key: RFVAXXMMLNCSIJ-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N It is an aniline derivative where the amino group is substituted with a 3-methylbutyl group

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(3-Methylbutyl)aniline can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and cellular context For instance, the compound’s reactivity and stability could be affected by the pH of its environment Its efficacy could also be influenced by the presence of other molecules that compete for the same targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Methylbutyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-methylbutylamine with aniline under specific conditions. Another method includes the reduction of 2-(3-methylbutyl)nitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form 2-(3-methylbutyl)cyclohexylamine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino group directs the incoming electrophile to the ortho and para positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

    Substitution: Halogens, sulfonic acids, and nitrating agents are frequently used in substitution reactions.

Major Products:

    Oxidation: 2-(3-Methylbutyl)nitrobenzene

    Reduction: 2-(3-Methylbutyl)cyclohexylamine

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methylbutyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    Aniline: The parent compound with a simple amino group attached to a benzene ring.

    2-(3-Methylbutyl)phenol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(3-Methylbutyl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 2-(3-Methylbutyl)aniline is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This substitution affects its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylbutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVAXXMMLNCSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution comprising 8.0 g (0.045 mol) of 1-(2-aminophenyl)-3-methylbutan-1-one (X-1), 6.8 g (0.135 mol) of hydrazine hydrate and 7.6 g (0.135 mol) of potassium hydroxide in 90 ml of triethylene glycol is heated at 210° C. for 6 h. For work-up, water and ethyl acetate are added at room temperature. The organic phase is again washed with water, dried over magnesium sulphate and concentrated under reduced pressure. Purification by column chromatography (cyclohexane/ethyl acetate 3:1) gives 5.3 g (71.5% of theory) of [2-(3-methylbutyl)-phenyl]amine.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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90 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture composed of 10 ml of methanol, 1.3 g (6.4 mmol) of the above 2-(3-methylbutyl)nitrobenzene, and 6.4 ml of concentrated aqueous hydrochloric acid solution, 1.4 g (25.1 mmol) of reduced iron was added in portions and heated to 60° C. with stirring for 1 hour. The reaction mass was poured into water, neutralized with a saturated aqueous sodium hydrogen carbonate solution and filtered to remove precipitated iron hydroxide. The filtrate was extracted with ethyl acetate, washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 0.95 g of the desired product as oil. Yield was 85%.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-(3-methylbutyl)nitrobenzene
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reduced iron
Quantity
1.4 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six
Yield
85%

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